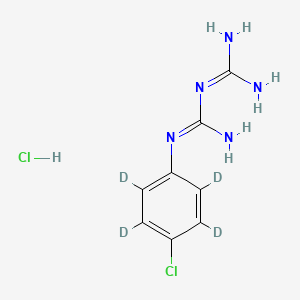
3-Benzyloxy-4-methoxy-4'-methylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyloxy-4-methoxy-4’-methylbenzophenone is an organic compound with the molecular formula C22H20O3 and a molecular weight of 332.39 g/mol It is a benzophenone derivative, characterized by the presence of benzyloxy, methoxy, and methyl groups attached to the benzophenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-4-methoxy-4’-methylbenzophenone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Preparation of 3-Benzyloxy-4-methoxybenzaldehyde: This intermediate can be synthesized by reacting 3-hydroxy-4-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of 3-Benzyloxy-4-methoxy-4’-methylbenzophenone: The intermediate 3-Benzyloxy-4-methoxybenzaldehyde is then subjected to a Friedel-Crafts acylation reaction with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods for 3-Benzyloxy-4-methoxy-4’-methylbenzophenone may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyloxy-4-methoxy-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzophenone core can be reduced to form secondary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: Formation of benzyloxybenzoic acid and methoxybenzoic acid.
Reduction: Formation of benzyloxy-4-methoxy-4’-methylbenzophenol.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives of the parent compound.
Applications De Recherche Scientifique
3-Benzyloxy-4-methoxy-4’-methylbenzophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of 3-Benzyloxy-4-methoxy-4’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound’s benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the benzophenone core can undergo photochemical reactions, generating reactive oxygen species (ROS) that can modulate cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyloxy-4-methoxybenzaldehyde: Shares the benzyloxy and methoxy groups but differs in the presence of an aldehyde group instead of a ketone.
4-Methoxy-3-methylbenzaldehyde: Similar in having methoxy and methyl groups but lacks the benzyloxy group.
3-Benzyloxy-4-methoxybenzoic acid: Contains the benzyloxy and methoxy groups but has a carboxylic acid group instead of a ketone.
Uniqueness
The presence of both benzyloxy and methoxy groups enhances its solubility and reactivity in various chemical reactions, making it a valuable compound in synthetic organic chemistry .
Propriétés
IUPAC Name |
(4-methoxy-3-phenylmethoxyphenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-16-8-10-18(11-9-16)22(23)19-12-13-20(24-2)21(14-19)25-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJDDKVYUKMOGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-bromo-3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B589796.png)






![1-(3,4-Dichlorophenyl)-2-[(3-methoxyphenyl)methyl-(trideuteriomethyl)amino]ethanol](/img/structure/B589807.png)

